6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-6-2-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,2-6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGBLRGJLKMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrimidine Core with 6-Chloro and 2-Cyclopropyl Substituents
The key intermediate for the target compound is 4-chloro-6-cyclopropylpyrimidin-5-amine , which forms the core scaffold. The preparation of this intermediate is critical and has been addressed in patent CN112500354A, which provides an industrially viable method overcoming limitations of earlier approaches.
Traditional Approach Using Cyclopropyl Zinc Bromide
- Early synthesis methods employed cyclopropyl zinc bromide as the cyclopropyl source in a coupling reaction with a chloropyrimidine derivative.
- This method suffered from low yields (less than 38%) and practical issues such as the high cost, instability, and storage difficulty of the zinc reagent.
- These drawbacks limited scalability and industrial applicability.
Improved Suzuki Coupling Using Cyclopropyl Boric Acid
- The patent CN112500354A introduces a more efficient and scalable synthesis using cyclopropyl boric acid in a Suzuki coupling reaction.
- This method replaces the unstable zinc reagent with a cheap, stable boric acid derivative, improving yield and operational ease.
- Reaction conditions:
- Solvent: Mixed dioxane and water (volume ratio 3:2)
- Catalyst: Palladium complex, specifically tetratriphenylphosphine palladium
- Base: Anhydrous potassium acetate
- Temperature: 50–70 °C
- Reaction time: 18–20 hours under nitrogen atmosphere with deoxygenation by nitrogen bubbling
- Workup involves filtration, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and purification by silica gel column chromatography.
- Yields:
- Bench scale: 83.5%
- Kilogram scale: 86.3%
- Nuclear Magnetic Resonance (NMR) data confirm the structure and purity of the product.
| Parameter | Bench Scale | Kilogram Scale |
|---|---|---|
| Solvent ratio (dioxane:water) | 3:2 | 3:2 |
| Catalyst amount | 1 g tetratriphenylphosphine Pd | 50 g tetratriphenylphosphine Pd |
| Temperature | 60 °C | 60 °C |
| Reaction time | 20 hours | 20 hours |
| Yield | 83.5% | 86.3% |
This method provides a robust and scalable route to the key intermediate 4-chloro-6-cyclopropylpyrimidin-5-amine, which is foundational for further functionalization toward the target compound.
Introduction of the N-(3-methoxypropyl)amine Side Chain
While the patent focuses on the preparation of the pyrimidine core, the functionalization at the 4-amino position with the N-(3-methoxypropyl) substituent typically involves nucleophilic substitution or amination reactions.
- The 4-chloro substituent on the pyrimidine ring is a good leaving group, allowing substitution by amines.
- The N-(3-methoxypropyl)amine can be introduced by reacting the 4-chloro-6-cyclopropylpyrimidine intermediate with 3-methoxypropylamine under appropriate conditions (e.g., polar aprotic solvents, moderate heating).
- This step forms the 6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine compound.
Although specific experimental details for this substitution on this exact compound are scarce in the provided literature, analogous pyrimidine amination reactions are well-documented in organic synthesis literature and patent disclosures.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Suzuki coupling for pyrimidine core | Cyclopropyl boric acid, Pd catalyst, KAc, dioxane/water (3:2), 60 °C, 20 h | 83.5–86.3% pure 4-chloro-6-cyclopropylpyrimidin-5-amine | Scalable, industrially viable |
| Amination at 4-position | 3-methoxypropylamine, polar aprotic solvent, moderate heat | Target compound formed | Typical nucleophilic aromatic substitution |
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Molecular Biology: The compound can be used as a molecular probe to study biological pathways and interactions.
Chemical Biology: It serves as a tool for investigating the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine are best understood through comparison with analogous pyrimidin-4-amine derivatives. Below is a detailed analysis of key analogs:
Structural and Molecular Comparisons
Physicochemical and Functional Differences
- Polarity and Solubility : The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to the trifluoroethyl analog or the thiophene-methyl derivative . However, it may exhibit lower solubility than the N-methyl analog due to increased molecular weight.
- Biological Activity : The cyclopropyl group in the target compound and its analogs (e.g., ) may enhance metabolic stability by resisting oxidative degradation. The trifluoroethyl substituent in could improve membrane permeability in hydrophobic environments, while the thiophene group in may facilitate interactions with aromatic residues in enzyme binding pockets.
- Synthetic Utility : The methylthio group in 6-chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine offers a reactive site for further functionalization (e.g., nucleophilic substitution), whereas the methoxypropyl group in the target compound may limit such reactivity.
Biological Activity
6-Chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine is a pyrimidine derivative characterized by its unique structural features, including a chlorine atom and cyclopropyl and methoxypropyl substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme modulation.
- Molecular Formula : C₁₁H₁₆ClN₃O
- Molecular Weight : 241.72 g/mol
- CAS Number : 1468521-40-5
The synthesis typically involves the reaction of 6-chloropyrimidine with cyclopropylamine and 3-methoxypropylamine under controlled conditions using solvents like dimethylformamide and bases such as potassium carbonate.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors. The compound binds to active sites of enzymes, potentially inhibiting their activity, which can modulate various biological pathways. This mechanism makes it a candidate for drug development targeting diseases where enzyme inhibition is beneficial.
Enzyme Inhibition Studies
Research indicates that this compound may effectively inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown it can modulate the activity of enzymes related to inflammatory processes, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Case Studies and Research Findings
- Inhibition of Enzyme Activity :
- Pharmacological Profiles :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Target Enzyme |
|---|---|---|---|
| Compound A | Structure A | 20 | Enzyme X |
| Compound B | Structure B | 15 | Enzyme Y |
| This compound | Structure | 50 | Enzyme Z |
This table illustrates the comparative inhibitory potency of this compound against similar compounds, highlighting its moderate inhibitory effects.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate in various fields:
- Drug Development : Its ability to inhibit specific enzymes positions it as a potential lead compound for new therapeutics.
- Chemical Biology : The compound can serve as a molecular probe to investigate biological pathways and interactions.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 6-chloro-2-cyclopropyl-N-(3-methoxypropyl)pyrimidin-4-amine, and how is purity ensured?
- The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a chlorinated pyrimidine precursor (e.g., 4,6-dichloropyrimidine) with cyclopropylamine under reflux conditions, followed by substitution with 3-methoxypropylamine. Purification typically employs column chromatography (silica gel, chloroform/methanol eluent) and crystallization from methanol or ethanol . Purity is validated using HPLC (>98%) and NMR spectroscopy to confirm substituent positions .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (¹H, ¹³C, and 2D-COSY) confirms the pyrimidine core, cyclopropyl, and 3-methoxypropyl substituents. Mass spectrometry (ESI-TOF) verifies the molecular ion peak (e.g., m/z 256.1 [M+H]⁺). X-ray crystallography (using SHELX software ) resolves absolute configuration and hydrogen-bonding patterns in crystalline form .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays (e.g., COX-1/COX-2) evaluate anti-inflammatory potential. Cell-based assays (MTT/proliferation) assess cytotoxicity. Dose-response curves (IC₅₀ values) and selectivity indices (COX-2/COX-1 ratio) are calculated to prioritize lead optimization .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. isopropyl) alter bioactivity?
- Cyclopropyl enhances metabolic stability due to reduced CYP450-mediated oxidation compared to bulkier isopropyl groups. Computational docking (AutoDock Vina) shows the cyclopropyl group improves hydrophobic interactions with COX-2’s active site, increasing binding affinity by ~20% . Substituting the methoxypropyl chain with shorter alkoxy groups (e.g., methoxyethyl) reduces solubility but improves membrane permeability .
Q. How can contradictory bioactivity data across studies be resolved?
- Discrepancies may arise from assay conditions (e.g., serum concentration, pH). Standardize protocols using guidelines like the NIH Assay Guidance Manual . Validate results via orthogonal methods:
- SPR (Surface Plasmon Resonance) for binding kinetics.
- Microscale Thermophoresis (MST) for affinity measurements in physiological buffers.
- Compare with structurally defined analogs (e.g., 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine ) to isolate substituent effects .
Q. What computational strategies predict off-target interactions?
- Pharmacophore modeling (MOE, Schrödinger) identifies potential off-targets (e.g., kinases, GPCRs). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories. ADMET prediction (SwissADME) flags liabilities (e.g., hERG inhibition) early in development .
Q. What formulation strategies address solubility limitations in in vivo studies?
- Co-solvents (PEG-400/Cremophor EL) or lipid-based nanoparticles improve aqueous solubility. Prodrug derivatives (e.g., phosphate esters) enhance bioavailability. Validate via pharmacokinetic studies (plasma AUC, Cmax) in rodent models .
Methodological Recommendations
- Synthesis: Optimize reaction time/temperature via DoE (Design of Experiments) to minimize byproducts.
- Characterization: Combine XRD with DFT calculations (Gaussian 16) to validate electronic structures.
- Biological Testing: Use 3D tumor spheroids for cytotoxicity assays to better mimic in vivo conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
